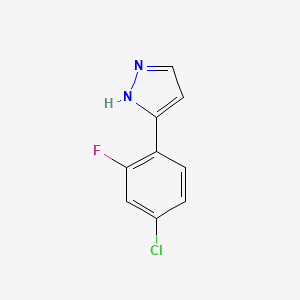

3-(4-Chloro-2-fluorophenyl)-1h-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

5-(4-chloro-2-fluorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H6ClFN2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) |

InChI Key |

OTXONLZETVXXII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C2=CC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 4 Chloro 2 Fluorophenyl 1h Pyrazole

Established Synthetic Pathways for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a cornerstone of synthesizing 3-(4-chloro-2-fluorophenyl)-1H-pyrazole. Classical and modern methods, including cycloaddition and multi-component reactions, are routinely employed.

Cycloaddition Reactions in the Synthesis of this compound and its Analogues

[3+2] Cycloaddition reactions are a powerful and widely utilized tool for the construction of five-membered heterocyclic rings like pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing this compound, this could involve the reaction of a diazo compound with an appropriately substituted alkyne or alkene, followed by an oxidation step. Another common strategy is the reaction of nitrile imines, often generated in situ from hydrazonoyl halides, with alkynes. The regioselectivity of these reactions is a critical factor, determining the final position of the substituents on the pyrazole ring.

While specific examples detailing the cycloaddition route to this compound are not extensively documented in readily available literature, the general principles of these reactions are well-established for the synthesis of a wide array of substituted pyrazoles. The choice of precursors is paramount; for instance, a plausible route would involve the cycloaddition of a nitrile imine derived from a 4-chloro-2-fluorobenzaldehyde (B1630973) hydrazone with a suitable two-carbon component.

Multi-component Reactions for Pyrazole Core Formation

A notable example of a multi-component reaction for the synthesis of a related compound, 3-(4-chlorophenyl)-1H-pyrazole, involves a consecutive three-component synthesis. This one-pot procedure utilizes the Sonogashira coupling of an aryl iodide with propynal diethylacetal, followed by acetal (B89532) cleavage and cyclocondensation with hydrazine (B178648) hydrochloride. This methodology has been shown to be effective for introducing various aryl substituents, including those with chloro and fluoro groups. nih.gov Although not explicitly demonstrated for the 2-fluoro-4-chlorophenyl derivative, this approach highlights the potential of MCRs for the efficient assembly of 3-aryl-1H-pyrazoles.

The general applicability of MCRs to pyrazole synthesis is broad, often involving the condensation of a 1,3-dicarbonyl compound (or its precursor), a hydrazine derivative, and another component that introduces further diversity to the pyrazole scaffold. beilstein-journals.orgnih.gov

Strategies for Introducing 4-Chloro-2-fluorophenyl Substituents

The introduction of the 4-chloro-2-fluorophenyl moiety onto the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved either by starting with a precursor already containing this substituent or by functionalizing the pyrazole ring at a later stage.

One of the most common and direct methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.netnih.gov To synthesize this compound, a 1-(4-chloro-2-fluorophenyl)-1,3-diketone would be a crucial intermediate. The synthesis of such diketones can be achieved through various methods, including the Claisen condensation of an appropriate ester and ketone. organic-chemistry.orgresearchgate.netresearchgate.net

Another strategy involves the use of a three-component reaction where one of the starting materials is a derivative of 4-chloro-2-fluorobenzene. For instance, a reaction could be designed using 4-chloro-2-fluorobenzaldehyde, a compound with an active methylene (B1212753) group, and a hydrazine source. researchgate.net

Furthermore, modern cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to introduce the 4-chloro-2-fluorophenyl group onto a pre-functionalized pyrazole ring, for example, a 3-halopyrazole or a pyrazole-3-boronic acid derivative. Transition-metal-catalyzed C-H functionalization is also an emerging powerful tool for the direct arylation of pyrazole rings, which could potentially be applied to introduce the desired substituent. rsc.org

Novel Synthetic Routes and Reaction Optimizations for this compound

Recent advancements in synthetic organic chemistry have focused on developing more sustainable, efficient, and selective methods for the synthesis of heterocyclic compounds.

Catalytic Approaches and Green Chemistry Considerations

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalytic systems that are efficient and recyclable. sci-hub.seijsrch.comresearchgate.netnih.gov

For instance, the use of natural catalysts, such as lemon peel powder, has been reported for the synthesis of N-phenyl pyrazoles under ultrasonication in water, showcasing a green and efficient approach. ijsrch.com While not specific to the target compound, this illustrates the trend towards more sustainable synthetic methods.

Enzyme-catalyzed reactions are also gaining traction. For example, immobilized lipase (B570770) has been used for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles in a one-pot, three-component reaction. acs.org The application of such biocatalysts could offer a mild and selective route to this compound.

Transition-metal catalysis, particularly with palladium, copper, and rhodium, plays a significant role in modern pyrazole synthesis, enabling reactions such as C-H activation and cross-coupling to be performed with high efficiency and selectivity. rsc.org

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially lead to two regioisomeric products: the 3-substituted and the 5-substituted pyrazole.

Several strategies have been developed to address this issue. The Knorr pyrazole synthesis, a cornerstone in pyrazole formation, often yields a mixture of regioisomers when using unsymmetrical 1,3-diketones. The outcome of this reaction is influenced by the reaction conditions, including the pH and the nature of the substituents on the diketone. researchgate.netnih.gov For example, the reaction between aryl or heteroarylhydrazines and fluorinated β-diketones can yield a variety of trifluoromethylpyrazoles and pyrazolines, with the product distribution being kinetically controlled. researchgate.net

Modern synthetic methods offer more precise control over regioselectivity. For instance, [3+2] cycloaddition reactions can be designed to favor the formation of a specific regioisomer based on the electronic and steric properties of the reacting partners. nih.gov Similarly, multi-component reactions can be tailored to produce a single regioisomer through careful selection of catalysts and reaction conditions. beilstein-journals.orgnih.gov

Functionalization and Derivatization Strategies for this compound

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is a π-excessive heteroaromatic system, which dictates its reactivity towards electrophiles and nucleophiles. Generally, electrophilic substitution preferentially occurs at the C4 position, which is the most electron-rich carbon atom. beilstein-journals.org In contrast, nucleophilic attack is less common and typically requires the presence of activating groups, targeting the C3 and C5 positions.

Electrophilic Substitution:

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. For 3-aryl-1H-pyrazoles, direct halogenation at the C4 position can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for the chlorination, bromination, and iodination of 3-aryl-1H-pyrazol-5-amines at room temperature, often using DMSO as both a catalyst and solvent. acs.org While specific examples for this compound are not extensively detailed, analogous reactions on similar 3-aryl pyrazoles suggest the feasibility of these transformations. For example, the electrosynthesis of 4-chloro derivatives of pyrazole has been reported, offering a different approach to halogenation. rsc.org

Nitration of arylpyrazoles can lead to substitution on either the pyrazole or the aryl ring, depending on the reaction conditions. Nitration in acetic anhydride (B1165640) tends to favor substitution at the C4 position of the pyrazole ring, though yields can be modest. ktu.edu

Nucleophilic Substitution and N-Functionalization:

The nitrogen atoms of the pyrazole ring are primary sites for functionalization, particularly through alkylation and acylation. N-alkylation of pyrazoles can be achieved using various alkylating agents under basic conditions, though this can lead to a mixture of N1 and N2 isomers in unsymmetrically substituted pyrazoles. mdpi.com More controlled N-alkylation can be performed using methods like the acid-catalyzed reaction with trichloroacetimidates. researchgate.netthieme-connect.com

Acylation of the pyrazole nitrogen is another common derivatization. For instance, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile reacts with 2-chloroacetyl chloride to yield the corresponding N-acylated product. nih.gov

Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is challenging. However, functionalization at the C4 position can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of 4-halopyrazoles. nih.gov This indicates that if a halogen were introduced at the C4 position of this compound, it could serve as a handle for introducing various amino groups.

Below is a table summarizing potential electrophilic substitution reactions on the pyrazole ring.

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS), DMSO | C4 | 4-Halo-3-(4-chloro-2-fluorophenyl)-1H-pyrazole |

| Nitration | Nitric acid / Acetic anhydride | C4 | 3-(4-chloro-2-fluorophenyl)-4-nitro-1H-pyrazole |

| N-Alkylation | Alkyl halide, Base | N1/N2 | 1-Alkyl- or 2-Alkyl-3-(4-chloro-2-fluorophenyl)pyrazole |

| N-Acylation | Acyl chloride, Base | N1/N2 | 1-Acyl- or 2-Acyl-3-(4-chloro-2-fluorophenyl)pyrazole |

Modifications of the Phenyl Moieties

The 4-chloro-2-fluorophenyl group of the title compound offers sites for modification, primarily through palladium-catalyzed cross-coupling reactions that can substitute the chlorine atom. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the replacement of the chlorine atom with various aryl or alkyl groups, significantly diversifying the structure. The Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles, including pyrazoles, has been successfully demonstrated, suggesting its applicability to this compound. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between an aryl halide and an amine. nih.govnih.gov Applying this to the 4-chloro position of the phenyl ring would allow for the introduction of a wide range of primary and secondary amines, leading to novel aniline (B41778) derivatives of the parent pyrazole.

Cyanation: The chloro group can also be replaced with a cyano group through palladium-catalyzed cyanation. This reaction often uses a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) and a palladium catalyst. nih.gov The resulting nitrile can be a versatile intermediate for further transformations.

The following table illustrates potential modifications to the phenyl ring via cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 3-(2-Fluoro-4-R-phenyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Base | 3-(2-Fluoro-4-(R¹R²N)-phenyl)-1H-pyrazole |

| Cyanation | K₄[Fe(CN)₆] | Pd catalyst, Base | 3-(4-Cyano-2-fluorophenyl)-1H-pyrazole |

Formation of Condensed Ring Systems Incorporating the Pyrazole Core

The synthesis of fused heterocyclic systems is a significant strategy for creating structurally complex and often biologically active molecules. Starting from appropriately functionalized this compound derivatives, various condensed ring systems can be constructed. Key precursors for these syntheses are aminopyrazoles and pyrazolones.

Pyrazolo[1,5-a]pyrimidines: These fused systems are typically synthesized through the cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as β-enaminones. chim.it The reaction proceeds by forming the pyrimidine (B1678525) ring onto the pyrazole core. Microwave-assisted synthesis has been shown to be an efficient method for this transformation. To apply this to the target compound, a 3-amino group would first need to be introduced onto the pyrazole ring.

Pyrazolo[3,4-b]pyridines: The construction of this scaffold generally involves the reaction of 5-aminopyrazoles with various partners that provide the pyridine (B92270) ring atoms. Multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene compounds are common. beilstein-journals.org For example, the reaction of a 5-aminopyrazole with a β-ketonitrile and an aldehyde can yield the corresponding pyrazolo[3,4-b]pyridine. beilstein-journals.org Synthesis of these compounds often utilizes acetic acid as a catalyst and can be accelerated by microwave irradiation. beilstein-journals.org

Pyrano[2,3-c]pyrazoles: This fused system is commonly prepared through a multicomponent reaction involving a pyrazolone (B3327878) (a pyrazole with a keto group), an aldehyde, and an active methylene compound like malononitrile. thieme-connect.comnih.gov The reaction is often catalyzed by a base, such as piperidine, or can be performed under catalyst-free conditions with ultrasonic irradiation. nih.gov Therefore, the synthesis of a 3-(4-chloro-2-fluorophenyl)-pyrazolone derivative would be the initial step to access this class of condensed heterocycles.

The table below outlines the general synthetic routes to these condensed ring systems.

| Condensed Ring System | Required Pyrazole Precursor | Typical Reagents for Cyclization |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | 3-Amino-5-(4-chloro-2-fluorophenyl)-1H-pyrazole | 1,3-Dicarbonyl compounds, β-Enaminones |

| Pyrazolo[3,4-b]pyridine | 5-Amino-3-(4-chloro-2-fluorophenyl)-1H-pyrazole | Aldehydes, β-Ketonitriles, α,β-Unsaturated ketones |

| Pyrano[2,3-c]pyrazole | 3-(4-Chloro-2-fluorophenyl)-1H-pyrazol-5(4H)-one | Aldehydes, Malononitrile |

Reaction Mechanisms and Chemical Reactivity of 3 4 Chloro 2 Fluorophenyl 1h Pyrazole Derivatives

Mechanistic Investigations of Pyrazole (B372694) Formation Reactions

The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry, with the reaction of 1,3-dicarbonyl compounds and their equivalents with hydrazines being a primary route. nih.govmdpi.com This method, known as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.comyoutube.com The reaction is typically exothermic and involves the condensation of a hydrazine (B178648) with a 1,3-diketone, leading to the formation of 3,5-disubstituted or 1,3,5-trisubstituted pyrazoles, depending on whether hydrazine hydrate (B1144303) or aryl hydrazines are used. chemicalbook.com

A common pathway for pyrazole synthesis involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. mdpi.com This reaction is versatile, allowing for the synthesis of a wide array of substituted pyrazoles. nih.gov For instance, the reaction of unsymmetrical 1,3-diketones with hydrazine can yield a mixture of structural isomers, with the reaction pathway being influenced by the nature of the substituents and the pH of the medium. chemicalbook.com

Another significant route to pyrazoles is through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.com Chalcones, which are α,β-unsaturated ketones, react with hydrazine derivatives to form pyrazolines, which can then be oxidized to pyrazoles. scispace.com The use of molecular iodine as a catalyst in ethanol (B145695) and acetic acid has been shown to produce excellent yields of pyrazoles from chalcones in a short amount of time. scispace.com

Computational studies, often employing Density Functional Theory (DFT), have provided deep insights into the energetics and transition states of pyrazole formation. These studies help in understanding the stability of different tautomers and the energy barriers for their interconversion. For example, calculations on pyrazole and its derivatives have shown that the aromatic tautomers are significantly more stable than non-aromatic ones. purkh.comearthlinepublishers.com The energy gap between the most stable aromatic tautomer and other non-aromatic forms can be substantial, often exceeding 100 kJ/mol, indicating that only the aromatic forms are likely to be observed experimentally. purkh.com

The aromaticity of the pyrazole ring is a key factor in its stability. purkh.com Aromaticity can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). Studies have shown that pyrazole is a highly aromatic compound. purkh.com The arrangement of nitrogen atoms in the ring influences this aromaticity; adjacent nitrogen atoms, as in pyrazole, can slightly lower aromaticity compared to imidazoles where they are separated by a carbon atom. purkh.com

The formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines proceeds through several key intermediates. The initial step is the formation of an imine between one of the carbonyl groups and one of the nitrogen atoms of hydrazine. youtube.com This is followed by the formation of an enamine with the second nitrogen atom. youtube.com The resulting intermediate then undergoes cyclization and dehydration to form the stable aromatic pyrazole ring. mdpi.comyoutube.com

In the synthesis from chalcones, a pyrazoline intermediate is formed first. mdpi.comscispace.com This dihydropyrazole is then oxidized to the corresponding pyrazole. mdpi.com This two-step process allows for the isolation of the pyrazoline intermediate if desired.

Multicomponent reactions offer a one-pot approach to pyrazole synthesis, often involving the in situ generation of key intermediates. nih.gov For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides and then reacted with hydrazines. nih.gov Similarly, enaminones can be formed as intermediates by the condensation of 1,3-dicarbonyl compounds with DMF-dimethylacetal (DMFDMA), which then cyclize in the presence of hydrazines to yield 1,4,5-substituted pyrazoles. nih.gov

Reactivity Profiles of the Pyrazole Heterocycle and its Substituents

The reactivity of the pyrazole ring is characterized by its aromatic nature and the presence of two nitrogen atoms. nih.gov One nitrogen atom is pyrrole-like and acidic, with its lone pair contributing to the aromatic sextet, while the other is pyridine-like and basic. nih.govencyclopedia.pub This structure allows pyrazoles to act as both hydrogen bond donors and acceptors, facilitating intermolecular interactions. nih.gov

The electron density in the pyrazole ring is not evenly distributed. The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic attack. chemicalbook.compharmaguideline.com Conversely, nucleophilic attack is less common but can occur at the electron-deficient C3 and C5 positions, especially if the ring is suitably substituted with electron-withdrawing groups. chim.it

Pyrazole exists as a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.gov This aromaticity is a key determinant of its chemical properties and stability. purkh.com Pyrazoles can exhibit annular tautomerism, a form of prototropy where a proton shifts between the two ring nitrogen atoms. purkh.comnih.gov This phenomenon can influence the reactivity and biological activity of pyrazole derivatives, as different tautomers can have different properties. nih.gov

The position of substituents on the pyrazole ring can affect the tautomeric equilibrium. nih.gov For monosubstituted pyrazoles with alkyl groups, a tautomeric equilibrium is often observed in solution. nih.gov Computational studies have shown that the relative stability of tautomers is influenced by factors such as intramolecular hydrogen bonding and solvent effects. earthlinepublishers.comnih.gov

The presence of halogen substituents, such as the chloro and fluoro groups on the phenyl ring of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole, significantly influences the molecule's reactivity. Halogens are electron-withdrawing groups that can affect the electron density distribution in both the phenyl and pyrazole rings. researchgate.net

The fluorine atom, being highly electronegative, can alter the acidity and basicity of the molecule and influence its binding interactions in biological systems. The introduction of fluorine can also impact the metabolic stability of the compound.

Halogenation of the pyrazole ring itself is a common synthetic modification. beilstein-archives.orgresearchgate.net Electrophilic halogenation typically occurs at the C4 position, which is the most nucleophilic carbon atom. beilstein-archives.orgresearchgate.net This reaction can be achieved using reagents like N-halosuccinimides (NXS), providing an efficient route to 4-halopyrazoles. beilstein-archives.orgresearchgate.net These halogenated pyrazoles are valuable intermediates for further functionalization through cross-coupling reactions. beilstein-archives.org

The trifluoromethyl (CF3) group is another important substituent in pyrazole chemistry. mdpi.com The strong electron-withdrawing nature of the CF3 group can significantly impact the reactivity of the pyrazole ring, making reactions like Sonogashira cross-coupling more challenging. mdpi.com

Degradation Pathways and Stability Studies under Controlled Conditions

The stability of phenylpyrazole derivatives, a class to which this compound belongs, is an important consideration, particularly in environmental contexts. Photodegradation is a key degradation pathway for many phenylpyrazole compounds. nih.govacs.org

Studies on the photodegradation of the phenylpyrazole insecticide fipronil (B1672679) have revealed several transformation pathways. nih.govacs.orgresearchgate.net These include oxidation, reduction, and cleavage of the pyrazole ring. nih.gov Photolysis can lead to the formation of various degradation products through processes like photodechlorination and substitution of chlorine by other groups. nih.govacs.org For another phenylpyrazole, ethiprole, photodegradation in aquatic environments involves cyclization/dechlorination and hydroxylation/dechlorination. nih.govresearchgate.net

The stability of pyrazole derivatives can also be influenced by the substituents on the ring. For example, highly nitrated pyrazoles can be sensitive and chemically unstable, but their stability can be improved through isomeric modifications. nih.gov

Advanced Structural Elucidation and Solid State Chemistry of 3 4 Chloro 2 Fluorophenyl 1h Pyrazole

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. Although a specific crystal structure for 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole is not available in the cited literature, analysis of closely related structures, such as 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-chloro-1H-pyrazole, allows for a detailed and scientifically grounded extrapolation of its expected solid-state characteristics.

The molecular geometry of this compound is defined by the spatial relationship between its two main components: the planar 1H-pyrazole ring and the 4-chloro-2-fluorophenyl group.

Pyrazole (B372694) Ring: The 1H-pyrazole ring is an aromatic five-membered heterocycle and is expected to be essentially planar. Studies on analogous compounds confirm the planarity of this ring system.

Phenyl Ring Orientation: The most significant conformational variable is the dihedral angle between the plane of the pyrazole ring and the plane of the 4-chloro-2-fluorophenyl ring. In related structures like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and a substituted phenyl ring is reported to be 7.93 (7)°. chemicalbook.combeilstein-archives.org In other cases, these angles can be larger, such as 24.43 (9)° and 28.67 (9)°. chemicalbook.combeilstein-archives.org This twisting is a common feature in aryl-substituted pyrazoles and arises from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring. For this compound, a similar non-coplanar arrangement is anticipated, with a specific dihedral angle influenced by the electronic and steric effects of the ortho-fluorine and para-chlorine substituents.

Bond lengths and angles within the molecule are expected to fall within normal ranges for sp² hybridized carbon and nitrogen atoms. The C-N bond lengths in the pyrazole ring are anticipated to be intermediate between single and double bonds, indicating electron delocalization characteristic of an aromatic system.

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: The most prominent interaction is expected to be intermolecular N-H···N hydrogen bonding between the N-H group of one pyrazole molecule and the sp²-hybridized N2 atom of a neighboring molecule. This is a classic interaction in 1H-pyrazoles and leads to the formation of supramolecular assemblies. For instance, 4-chloro-1H-pyrazole forms hydrogen-bonded trimeric units in its crystal structure. fu-berlin.de This type of strong, directional interaction is a primary driver of the crystal packing.

Halogen Bonding: The presence of chlorine and fluorine atoms introduces the possibility of halogen bonding. This is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the pyrazole nitrogen atom or the π-system of a phenyl ring.

π-Stacking: Aromatic rings, like the pyrazole and phenyl moieties, can interact through π–π stacking. These interactions, which involve the overlap of π-orbitals, are crucial for stabilizing the crystal structure. In similar compounds, centroid-centroid distances between interacting pyrazole and phenyl rings have been observed around 3.758 Å. chemicalbook.com

While the exact crystallographic parameters for this compound are not determined, data from analogous compounds provide a reference for the type of crystal system and unit cell dimensions that might be expected. The packing arrangement will likely feature the hydrogen-bonded assemblies (dimers, trimers, or catemers) further organized by the weaker interactions into a stable, repeating lattice.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 4-Chloro-1H-pyrazole fu-berlin.de | C₃H₃ClN₂ | Orthorhombic | Pnma | a = 11.233 Å, b = 12.181 Å, c = 3.840 Å |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde chemicalbook.com | C₁₆H₁₁ClN₂O | Monoclinic | P2₁/c | a = 12.012 Å, b = 7.554 Å, c = 15.119 Å, β = 101.48° |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating molecular structure, conformation, and dynamics in solution.

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the low symmetry of the molecule and the presence of spin-spin coupling, particularly involving the ¹⁹F nucleus.

¹H NMR: The spectrum would show distinct signals for the pyrazole ring protons and the protons of the disubstituted phenyl ring. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. The aromatic region would display complex splitting patterns due to H-H and H-F couplings.

¹³C NMR: The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (N, Cl, F). The carbons of the phenyl ring will exhibit C-F coupling, which is useful for assignment. For example, the carbon directly bonded to fluorine (C2') will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.

Multi-dimensional NMR: To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): Would reveal H-H coupling networks within the phenyl and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for assigning quaternary carbons and connecting the phenyl and pyrazole fragments.

¹⁹F NMR: Would provide information on the fluorine environment and its coupling to nearby protons and carbons.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Pyrazole N-H | 12.0 - 14.0 | - | Broad signal, solvent dependent |

| Pyrazole C4-H | ~6.6 | ~105 | - |

| Pyrazole C5-H | ~7.7 | ~130 | - |

| Phenyl H (H3', H5', H6') | 7.2 - 7.9 | 115 - 140 | Complex multiplets due to H-H and H-F coupling |

| Pyrazole C3 | - | ~150 | Attached to phenyl ring |

| Phenyl C2' | - | ~160 (d, ¹JCF ≈ 250 Hz) | Directly attached to F |

Note: Predicted values are based on data from analogous structures and are subject to substituent effects.

For 3-substituted-1H-pyrazoles, a dynamic process known as annular tautomerism occurs in solution. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between two tautomeric forms: this compound and 5-(4-chloro-2-fluorophenyl)-1H-pyrazole.

At room temperature, this proton exchange is typically fast on the NMR timescale, resulting in an averaged spectrum where the C3/C5 and C4 protons show single, time-averaged signals. However, this dynamic equilibrium can be studied using Dynamic NMR (DNMR), primarily through variable-temperature experiments.

Low-Temperature NMR: By lowering the temperature, the rate of proton exchange can be slowed down. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough on the NMR timescale to allow for the observation of separate signals for each of the two distinct tautomers in the ¹H and ¹³C spectra.

Equilibrium Constant: By integrating the signals of the two tautomers at these low temperatures, the equilibrium constant (KT) for the tautomerism can be determined directly. Studies on similar 3(5)-aryl-pyrazoles have shown that the equilibrium often favors the 3-substituted tautomer. The position of this equilibrium is influenced by the electronic nature of the substituents and the hydrogen-bonding properties of the solvent.

Lineshape Analysis: By analyzing the changes in the NMR lineshapes as the temperature is varied around the coalescence point, the kinetic parameters (activation energy, ΔG‡) of the proton exchange process can be calculated, providing a complete thermodynamic and kinetic profile of the tautomeric equilibrium.

This dynamic behavior is a key feature of the solution-state chemistry of this compound and can be thoroughly characterized using advanced NMR techniques.

Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for the characterization of this compound. These analytical techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint that is directly related to its structural features, bond strengths, and functional groups.

The vibrational spectrum of this compound is dominated by the characteristic modes of its two main structural components: the 1H-pyrazole ring and the 4-chloro-2-fluorophenyl substituent.

Pyrazole Ring Vibrations: The pyrazole moiety is characterized by several distinct vibrations. The N-H stretching vibration typically appears as a broad band in the IR spectrum, generally in the region of 3200-3500 cm⁻¹, indicative of intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations of the pyrazole ring are expected in the 3000-3100 cm⁻¹ range. The C=N and C=C stretching vibrations within the heterocyclic ring give rise to a series of bands, typically between 1400 and 1600 cm⁻¹. wisdomlib.org Ring deformation and breathing modes, which involve the collective vibration of the entire ring structure, are found at lower wavenumbers.

4-Chloro-2-fluorophenyl Group Vibrations: The substituted phenyl ring also contributes significantly to the spectrum. Aromatic C-H stretching vibrations are observed around 3050-3150 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. The positions of the C-F and C-Cl stretching vibrations are highly characteristic. The C-F stretching mode is typically strong and found in the 1250-1000 cm⁻¹ range, while the C-Cl stretching vibration is expected to appear in the 850-550 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations of the substituted ring provide further structural information and typically occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

The combination of IR and Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds and asymmetrical vibrations (like C=O, N-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds (like C=C, C-C). Therefore, a comprehensive analysis using both techniques is essential for a complete assignment of the vibrational modes of this compound.

Correlation of Experimental and Theoretically Predicted Vibrational Modes

To achieve a precise and reliable assignment of the experimental IR and Raman spectra, theoretical calculations based on quantum chemistry methods, particularly Density Functional Theory (DFT), are widely employed. nih.gov By modeling the molecular structure of this compound in silico, its harmonic vibrational frequencies can be calculated.

The correlation process involves several steps. First, the geometry of the molecule is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Subsequently, the vibrational frequencies are calculated from this optimized geometry.

Theoretically calculated frequencies are often systematically higher than experimental frequencies due to the harmonic approximation used in the calculations and the neglect of electron correlation effects. To correct for this, the calculated wavenumbers are typically scaled using empirical scaling factors. A detailed assignment of each vibrational mode is then performed by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration. nih.gov

This combined experimental and theoretical approach allows for a confident assignment of even complex spectral regions where bands may overlap. The excellent agreement often observed between the scaled theoretical wavenumbers and the experimental IR and Raman bands validates both the accuracy of the computational model and the interpretation of the spectral data. nih.gov

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 | ν(N-H) stretch | Pyrazole Ring |

| 3150-3050 | ν(C-H) stretch | Aromatic Rings |

| 1600-1550 | ν(C=C) / ν(C=N) stretch | Aromatic / Pyrazole Rings |

| 1500-1450 | ν(C=C) / ν(C=N) stretch | Aromatic / Pyrazole Rings |

| 1250-1150 | ν(C-F) stretch | Fluorophenyl Group |

| 1150-1000 | β(C-H) in-plane bend | Aromatic Rings |

| 850-750 | γ(C-H) out-of-plane bend | Aromatic Rings |

| 750-650 | ν(C-Cl) stretch | Chlorophenyl Group |

Note: The wavenumbers presented are approximate and based on theoretical predictions and data from analogous compounds. ν = stretching, β = in-plane bending, γ = out-of-plane bending.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of this compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental composition.

The molecular formula of this compound is C₉H₆ClFN₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N), the calculated monoisotopic mass of the neutral molecule is 196.0207 u. In HRMS, the compound is typically observed as a protonated molecule [M+H]⁺, with a theoretical m/z of 197.0285. The high resolving power of instruments like Orbitrap or TOF analyzers allows for the measurement of this value to within a few parts per million (ppm), confirming the molecular formula and distinguishing it from other potential isobaric compounds. mdpi.comnih.gov

In addition to precise mass determination, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of phenylpyrazole derivatives typically follows predictable pathways. researchgate.net

For this compound, key fragmentation events are expected to include:

Cleavage of the pyrazole ring: A common pathway for pyrazoles is the loss of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion.

Loss of substituents: The molecule may lose the chlorine or fluorine atoms from the phenyl ring.

Fragmentation of the phenyl ring: Further fragmentation can lead to the loss of C₂H₂ or other small neutral species from the aromatic ring system.

| Predicted m/z | Ion Formula | Possible Identity / Origin |

|---|---|---|

| 197.0285 | [C₉H₇ClFN₂]⁺ | Molecular Ion [M+H]⁺ |

| 170.0227 | [C₈H₅ClFN]⁺ | [M+H - HCN]⁺ |

| 162.0336 | [C₉H₇FN₂]⁺ | [M+H - Cl]⁺ (radical cation) |

| 143.0026 | [C₈H₅FN]⁺ | [M+H - HCN - Cl]⁺ |

| 133.0094 | [C₇H₃ClFN]⁺ | Loss of C₂H₂ from [M+H]⁺ |

| 111.0014 | [C₆H₃Cl]⁺ | Chlorophenyl fragment |

Note: The m/z values are calculated for the protonated molecule [M+H]⁺ and its most likely fragments based on theoretical fragmentation pathways.

Computational and Theoretical Investigations of 3 4 Chloro 2 Fluorophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the behavior of molecules at the electronic level. For 3-(4-Chloro-2-fluorophenyl)-1H-pyrazole, these methods elucidate the foundational aspects of its structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a basis set like 6-311++G(d,p), is a commonly employed level of theory for such calculations on pyrazole (B372694) derivatives.

The geometry optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For pyrazole-based compounds, DFT calculations help in understanding the planarity and orientation of the substituted phenyl ring relative to the pyrazole ring. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined, providing a foundation for understanding its chemical behavior. While specific optimized parameters for this compound are not detailed in the available literature, studies on analogous pyrazole structures confirm that DFT accurately reproduces experimentally determined geometries.

Interactive Data Table: Representative DFT Geometrical Parameters for a Substituted Pyrazole Ring Note: This table provides example parameters for a pyrazole derivative to illustrate the type of data obtained from DFT calculations, as specific data for this compound is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | N | N | ~1.35 Å | |

| Bond Length | N | C | ~1.34 Å | |

| Bond Length | C | C | (pyrazole ring) | ~1.39 Å |

| Bond Length | C | C | (phenyl ring) | ~1.40 Å |

| Bond Angle | C | N | N | ~112° |

| Bond Angle | N | N | C | ~105° |

| Bond Angle | C | C | C | (pyrazole ring) |

| Dihedral Angle | Phenyl Ring | Pyrazole Ring | Varies |

HOMO-LUMO Analysis and Energy Gaps for Reactivity and Photophysical Properties

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive and can be easily polarized. This energy gap is also fundamental to a molecule's photophysical properties, as it corresponds to the lowest energy electronic excitation. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and parts of the phenyl ring, while the LUMO distribution can vary depending on the substituents.

Interactive Data Table: Frontier Molecular Orbital Energies for a Representative Pyrazole Derivative Note: This table shows example energy values to illustrate the concept. Specific values for this compound are not available in the cited literature.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For a molecule like this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the fluorine and chlorine atoms on the phenyl ring. Positive potential (blue) would be expected around the N-H proton of the pyrazole ring. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) bonding or lone pair orbitals to empty (acceptor) antibonding orbitals. These interactions stabilize the molecule.

The strength of these intramolecular charge-transfer interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. In aromatic systems like pyrazole, significant interactions often involve π → π* transitions, which are indicative of electron delocalization across the ring systems. NBO analysis can also reveal hyperconjugative effects and the nature of lone pair contributions to the electronic structure, offering a deeper understanding of the molecule's stability and resonance.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the molecule's movement and conformational flexibility over time.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. For this compound, the most significant rotation is around the single bond connecting the phenyl group to the pyrazole ring.

This rotation is not entirely free; it is governed by an energy landscape that shows which conformations are more stable (lower energy) than others. The stability of different conformations is influenced by steric hindrance between atoms. A computational analysis of a related, constrained pyrazole derivative indicated a rotational energy barrier of approximately 18-20 kcal/mol, suggesting that rotation between different conformations requires a significant amount of energy. The energy landscape can be mapped by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting plot of potential energy versus dihedral angle reveals the lowest-energy (most stable) conformations and the energy barriers that separate them.

Intermolecular Interaction Modeling

The non-covalent interactions of this compound are critical in determining its physical properties, such as melting point and solubility, as well as its interaction with biological targets. Modeling techniques, including analysis of crystal structure data from similar compounds, molecular docking, and molecular dynamics, help elucidate these forces.

The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This facilitates the formation of strong intermolecular N-H···N hydrogen bonds , which often lead to the assembly of molecules into dimers, trimers, or extended chains in the solid state. nih.gov The presence of halogen atoms introduces additional, more complex interactions.

The chlorine and fluorine atoms on the phenyl ring can participate in various non-covalent interactions. The fluorine atom can act as a hydrogen bond acceptor, leading to the formation of C-H···F hydrogen bonds . nih.gov The chlorine atom, with its anisotropic distribution of electron density (a positive region known as a σ-hole), can engage in halogen bonding . Furthermore, interactions such as Cl···π, involving the chlorine atom and the aromatic pyrazole or phenyl rings, have been observed in the crystal packing of related structures. Molecular docking studies on analogous pyrazole-based compounds have also highlighted the importance of π-π stacking and hydrophobic interactions in binding to protein active sites. mdpi.com

| Interaction Type | Potential Interacting Groups on Compound | Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | Pyrazole N-H | Primary interaction for self-assembly and binding to protein residues (e.g., Asp, Glu, Ser). |

| Hydrogen Bonding (Acceptor) | Pyrazole N atom, Fluorine atom | Interaction with hydrogen bond donors in solvents or at receptor sites. |

| Halogen Bonding | Chlorine atom (σ-hole) | Directional interaction with nucleophiles like carbonyl oxygens or aromatic rings. |

| π-π Stacking | Pyrazole ring, Phenyl ring | Stabilizes binding within aromatic-rich pockets of biological targets. |

| Hydrophobic Interactions | Chlorofluorophenyl moiety | Contributes to overall binding affinity and affects solubility. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. ej-chem.orgwiley.com For classes of compounds like halogenated pyrazoles, QSAR is instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel derivatives. researchgate.net These models are built upon the principle that the structure of a molecule dictates its activity. ej-chem.org By calculating a set of numerical values, or "descriptors," that characterize the molecular structure, statistical models can be developed to predict the properties of un-synthesized or untested compounds.

Predictive Modeling for Biological Activities and Chemical Properties

Predictive QSAR models have been successfully developed for a wide range of pyrazole derivatives to forecast their biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. researchgate.netnih.govmdpi.comnih.gov These models are typically generated by taking a dataset of related compounds with known activities, calculating a large number of molecular descriptors for each, and then using statistical methods to create a mathematical equation linking the descriptors to the activity.

For instance, 2D-QSAR and 3D-QSAR models have been developed for pyrazole derivatives to predict their anticancer activity against various cell lines. researchgate.netnih.gov These models help identify the key molecular features that enhance or diminish cytotoxicity. A typical 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) evaluates the steric and electrostatic fields of the molecules, providing a 3D map of where bulky groups or specific charge distributions are likely to increase activity. researchgate.net The statistical robustness of these models is critical and is evaluated using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive ability.

| Predicted Activity | Model Type | Key Statistical Parameters | Reference Finding |

|---|---|---|---|

| Anticancer (various cell lines) | 2D-QSAR | R² > 0.85, Q² > 0.70 | Models successfully predicted the pIC50 values of novel pyrazole derivatives. researchgate.net |

| COX-II Inhibition | 3D-QSAR (Pharmacophore) | R² = 0.958, Predictive R² = 0.852 | A six-point pharmacophore model effectively predicted the activity of test set molecules. nih.gov |

| Antiviral (HCV) | 2D-QSAR | R² = 0.915, Q² = 0.875 | A robust model was generated to design new pyrazole derivatives with high potency. chemrevlett.com |

| Antifungal | 2D-QSAR | R² ≈ 0.75, Q² > 0.50 | Validated models were developed to describe mycelial growth inhibition. mdpi.com |

Descriptors for Halogenated Pyrazole Systems

The selection of appropriate molecular descriptors is the most critical step in developing a reliable QSAR/QSPR model. For halogenated systems like this compound, descriptors must capture the unique influence of the halogen atoms on the molecule's electronic and steric properties. Descriptors can be broadly categorized into several classes.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching (e.g., connectivity indices).

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insight into the electronic properties of the molecule. For halogenated compounds, descriptors such as dipole moment, electronegativity, polarizability, and the energies of frontier orbitals (HOMO/LUMO) are particularly important. mdpi.com

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its spatial arrangement. They include steric descriptors (e.g., van der Waals volume) and field-based descriptors used in methods like CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis), which describe electrostatic, hydrophobic, and hydrogen-bonding fields. researchgate.net

In QSAR studies of halogenated compounds, descriptors related to electronegativity, polarizability, and van der Waals properties are often found to be significant, reflecting the dual role of halogens in modulating both electronic and steric interactions. mdpi.com For example, the topological charge index and the octanol-water partition coefficient (XlogP) have been identified as key descriptors in determining the biological activities of substituted pyrazoles. chemrevlett.com

| Descriptor Category | Specific Examples | Relevance to Halogenated Pyrazoles |

|---|---|---|

| Topological | Connectivity Indices, Kappa Shape Indices | Describes molecular size, branching, and overall shape. |

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic parameters influencing bioavailability and physical properties. |

| Quantum-Chemical | HOMO/LUMO Energy, Dipole Moment, Atomic Charges | Captures the electronic influence of the electronegative F and Cl atoms on reactivity. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

| 3D / Field-Based | Steric Fields (CoMFA), Hydrophobic Fields (CoMSIA) | Defines the 3D spatial requirements for interaction with a biological target. |

Mechanistic Biological Activity and Molecular Target Engagement of 3 4 Chloro 2 Fluorophenyl 1h Pyrazole Derivatives in Vitro Focus

Exploration of Molecular Mechanisms of Action

The therapeutic potential of 3-(4-chloro-2-fluorophenyl)-1H-pyrazole derivatives is rooted in their ability to interact with specific biological macromolecules. In vitro studies, including enzyme inhibition assays, receptor binding assays, and computational analyses, have been instrumental in identifying their molecular targets and understanding their structure-activity relationships.

The pyrazole (B372694) nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives have shown significant inhibitory activity against several key enzymes implicated in various diseases.

Kinase Inhibition: Several pyrazole derivatives have been identified as potent kinase inhibitors. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were screened for their kinase inhibitory potential. One compound, 4j , exhibited low micromolar activity against Protein Kinase B (PKBβ/AKT2), with an IC50 value of 12 μM. dundee.ac.uk It also showed inhibitory activity against AKT1 with an IC50 of 14 μM. dundee.ac.uk Another pyrazole derivative, compound 8t , demonstrated potent, sub-nanomolar inhibitory activity against CDK2 (IC50: 0.719 nM), CDK4 (IC50: 0.770 nM), and FLT3 (IC50: 0.0890 nM), positioning it as a powerful pan-kinase inhibitor. mdpi.com

Cyclooxygenase (COX) Inhibition: The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2. A novel series of pyrazole derivatives were designed and synthesized, with all tested compounds showing selective inhibition of the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Notably, compounds 11, 12, and 15 from this series showed superior potency with IC50 values between 0.043-0.049 μM. nih.gov Another study reported a pyrazole derivative, PYZ31 , with an IC50 value of 19.87 nM against COX-2, which was more potent than the standard drug Celecoxib (B62257) (35.56 nM). acs.org

Topoisomerase Inhibition: Some pyrazole analogs have been found to inhibit type II bacterial topoisomerases, indicating their potential as antibacterial agents. nih.gov Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit human topoisomerase (Topo) IIα. ekb.eg

Urease Inhibition: While research on urease inhibition by this compound derivatives is limited, related heterocyclic compounds like 1,2,4-triazoles have been investigated. One such derivative, 3-[5-[(p-Cl-phenoxy)-methyl]-4- phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl- phenyl)propanamide (8k) , was identified as a prominent urease inhibitor with an IC50 value of 42.57± 0.13 µM.

| Compound Class/Name | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ | 12 µM | dundee.ac.uk |

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazole (4j) | AKT1 | 14 µM | dundee.ac.uk |

| Pyrazole Derivative (8t) | CDK2 | 0.719 nM | mdpi.com |

| Pyrazole Derivative (8t) | CDK4 | 0.770 nM | mdpi.com |

| Pyrazole Derivative (8t) | FLT3 | 0.0890 nM | mdpi.com |

| Substituted Pyrazoles (11, 12, 15) | COX-2 | 0.043-0.049 µM | nih.gov |

| Pyrazole Derivative (PYZ31) | COX-2 | 19.87 nM | acs.org |

Derivatives of the pyrazole scaffold have been evaluated for their ability to bind to various cellular receptors, which is a key mechanism for their therapeutic effects.

Androgen Receptor (AR) Antagonism: A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and assessed for their activity as androgen receptor antagonists. nih.govepa.gov Several compounds demonstrated potent antiproliferative effects against the androgen-sensitive LNCaP prostate cancer cell line. nih.govepa.gov Compound 10e from this series was particularly effective, selectively inhibiting LNCaP cell growth and showing a 46% downregulation rate of the prostate-specific antigen (PSA), an AR target gene. nih.govepa.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-fluorophenyl substituted thiazolyl-pyrazoline scaffold has been explored for its potential to inhibit EGFR. dovepress.com The design of these compounds was encouraged by the known kinase inhibitory activity of pyrazoline/thiazole hybrids on EGFR, HER2, and/or VEGFR2. dovepress.com

Molecular docking studies have provided significant insights into the binding modes of this compound derivatives with their protein targets, helping to explain their inhibitory activities and guide the design of more potent analogs.

Docking studies of pyrazole derivatives with COX-2 have shown that the presence of a benzenesulfonamide (B165840) group facilitates perfect binding within the selective pocket of the enzyme. rjpn.org In silico analyses of pyrazolo oxazole, pyrazolo pyridazine, and pyrazolo benzene (B151609) sulfonamide derivatives revealed a low binding energy, indicating a strong affinity for the COX-II enzyme (PDB ID: 3LN1). rjpn.org All tested compounds in one study showed good binding affinity, with scores ranging from -11.28 kcal/mol to -7.44 kcal/mol. rjpn.org

In Vitro Cellular Activity Investigations

The ultimate test of the therapeutic potential of these compounds lies in their activity in cellular models. Cytotoxicity and antiproliferative studies on various cancer cell lines have confirmed the promising anticancer properties of this compound derivatives.

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

A549 (Human Lung Carcinoma): A pyrazoline derivative, 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5b) , was identified as a promising agent against A549 cells. nih.gov Another study on newly synthesized pyrazole derivatives showed that compound 2 (3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide) had a higher cytotoxicity (EC50 = 220.20 µM) compared to its counterpart, compound 1 (EC50 = 613.22 µM). nih.gov Furthermore, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, 4c , exhibited potent cytotoxicity against the A549 cell line with an IC50 of 1.13 µM. ekb.eg

MCF-7 (Human Breast Adenocarcinoma): Several pyrazole derivatives have shown activity against MCF-7 cells. One study found that the compound PYRIND decreased the viability of MCF-7 cells with an IC50 of 39.7 ± 5.8 μM after 72 hours of treatment. nih.govresearchgate.net A separate study on pyrazolo[1,5-a]pyrimidine derivatives identified compound 4e as the most powerful against MCF-7 cells, with an IC50 value of 0.22 µM. ekb.eg

HeLa (Human Cervical Carcinoma): Pyrazoline derivatives have also shown potent activity against HeLa cells. nih.gov One study reported that compound 18 had very strong activity towards HeLa cells, with an IC50 value of 7.67 ± 0.6 μg/mL. nih.gov

LNCaP (Human Prostate Carcinoma): As mentioned previously, 3-(4-fluorophenyl)-1H-pyrazole derivatives have shown selective antiproliferative activity against LNCaP cells. nih.govepa.gov Compound 10e from this series inhibited LNCaP cell growth with an IC50 value of 18 μmol/l. nih.govepa.gov More recent research on pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives showed IC50 values against AR+ LNCaP cells ranging from 10.27 ± 0.14 to 109.72 ± 2.06 µM after 24 hours. nih.gov

| Compound | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Compound 2 | A549 | 220.20 µM (EC50) | nih.gov |

| Compound 5b | A549 | Potent activity | nih.gov |

| Compound 4c | A549 | 1.13 µM (IC50) | ekb.eg |

| PYRIND | MCF-7 | 39.7 ± 5.8 µM (IC50) | nih.govresearchgate.net |

| Compound 4e | MCF-7 | 0.22 µM (IC50) | ekb.eg |

| Compound 18 | HeLa | 7.67 ± 0.6 µg/mL (IC50) | nih.gov |

| Compound 10e | LNCaP | 18 µmol/l (IC50) | nih.govepa.gov |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-ones | LNCaP | 10.27 - 109.72 µM (IC50) | nih.gov |

Beyond general cytotoxicity, studies have delved into the specific cellular mechanisms by which these pyrazole derivatives inhibit cancer cell proliferation. Key mechanisms identified include the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several pyrazole derivatives exert their antiproliferative effects by halting the cell cycle at specific checkpoints. For example, compound 1b , a pyrazoline derivative, was found to arrest HepG-2 cells at the G2/M phase at high concentrations. nih.gov Another study on a novel 3,19-(N-phenyl-3-(4-fluorophenyl)-pyrazole) acetal (B89532) of andrographolide (B1667393) (1f ) demonstrated that it caused S phase arrest in MDA-MB-231 breast cancer cells. mdpi.comnih.govpreprints.org Similarly, a pyrazole derivative, 3f , was shown to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Mechanistic studies have revealed that pyrazole derivatives can trigger apoptosis in cancer cells. Compound 1b was shown to induce apoptosis in HepG-2 cells, a process accompanied by the upregulation of pro-apoptotic proteins like cleaved caspase-3, cleaved PARP, Bax, and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The andrographolide-pyrazole conjugate 1f also induced a time-dependent increase in apoptotic cells in the MDA-MB-231 cell line. mdpi.comnih.govpreprints.org Furthermore, the apoptosis induced by compound 3f in MDA-MB-468 cells was associated with an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity. nih.gov

Antimicrobial Activity against Bacterial Strains (e.g., E. coli, S. aureus, P. aeruginosa)

Derivatives of the pyrazole nucleus are recognized for their wide-ranging pharmacological properties, including significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The incorporation of a halogenated phenyl ring at the 3-position of the pyrazole core is a key structural feature that influences this activity.

Research into various pyrazole derivatives has demonstrated their potential to inhibit bacterial growth through different mechanisms. For instance, some pyrazole-thiazole hybrids have shown potent antimicrobial effects. Thiazolidinone-clubbed pyrazoles have been reported as moderate antibacterial agents, with some exhibiting a Minimum Inhibitory Concentration (MIC) value of 16 μg/ml against E. coli. Similarly, pyrazoline-attached pyrazole derivatives have been identified as moderate growth inhibitors of S. aureus and E. coli. More complex hybrid molecules, such as imidazo-pyridine substituted pyrazoles, have demonstrated potent broad-spectrum antibacterial activity, proving to be more effective than ciprofloxacin (B1669076) in in vitro studies against several bacterial strains, including E. coli and P. aeruginosa.

While specific data for this compound derivatives is limited in publicly available research, the known activities of structurally similar compounds suggest their potential as antibacterial agents. The presence of both chloro and fluoro substituents on the phenyl ring is anticipated to modulate the lipophilicity and electronic properties of the molecule, which can significantly impact its ability to penetrate bacterial cell membranes and interact with molecular targets.

| Derivative Type | Bacterial Strain | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [General Pyrazole Research] |

| Pyrazoline-attached pyrazoles | S. aureus | Moderate Inhibition | [General Pyrazole Research] |

| Imidazo-pyridine substituted pyrazoles | P. aeruginosa | Potent Activity | [General Pyrazole Research] |

Antifungal Activity against Fungal Strains (e.g., C. albicans, A. niger)

The antifungal potential of pyrazole derivatives has been an area of active investigation. The 3-(4-chlorophenyl) moiety, in particular, has been a component of pyrazole derivatives synthesized and tested for their in vitro antifungal activity. Several compounds from this class have demonstrated very good antifungal activity against various pathogenic fungal strains.

| Derivative Type | Fungal Strain | Reported Activity | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-4-substituted pyrazoles | Pathogenic Fungi | Good to Excellent | [General Pyrazole Research] |

| Fluorinated pyrazole aldehydes (2-chlorophenyl derivative) | S. sclerotiorum | 43.07% inhibition | [General Pyrazole Research] |

| Fluorinated pyrazole aldehydes (2-chlorophenyl derivative) | F. culmorum | 46.75% inhibition | [General Pyrazole Research] |

Antitubercular Activity (in vitro)

Pyrazole derivatives have shown considerable promise as antitubercular agents. A number of 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Many of these compounds exhibited good to excellent antitubercular activity. nih.gov The core pyrazole scaffold, when appropriately substituted, appears to be a viable pharmacophore for targeting M. tuberculosis.

The presence of a 3-chlorophenyl substituent at the 3-position of the pyrazole ring has been shown to enhance anti-tuberculosis activity in some series of pyrazole derivatives. frontiersin.org While specific MIC values for this compound derivatives are not detailed in the provided search results, the positive influence of the chlorophenyl group suggests that the combined effect of chloro and fluoro substitution could lead to potent antitubercular agents. The lipophilicity conferred by the halogen atoms may facilitate the penetration of the mycobacterial cell wall.

| Derivative Type | Mycobacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 3-(4-chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | Good to Excellent | nih.gov |

| Isonicotinohydrazide based pyrazoles (with 3-chlorophenyl substituent) | M. tuberculosis H37Rv | ≤4.9 μM | frontiersin.org |

Anti-inflammatory Response in Cellular Models

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the commercial drug celecoxib being a prime example. The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, various pyridylpyrazole analogs have been investigated as inhibitors of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production. ijbiotech.com Certain triarylpyrazole analogs have been identified as potent PGE2 inhibitors with IC50 values in the low micromolar range. ijbiotech.com Although specific data for this compound derivatives in these cellular models is not available in the provided results, the structural similarity to known anti-inflammatory pyrazoles suggests a high likelihood of similar activity. The 4-chloro-2-fluorophenyl moiety would be expected to influence the binding affinity to COX enzymes or other inflammatory targets.

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the phenyl rings.

Impact of Halogen and Fluorine Substituents on Bioactivity

The presence and position of halogen atoms on the phenyl ring of phenylpyrazole derivatives play a critical role in determining their biological activity. Halogens, particularly chlorine and fluorine, can significantly alter the electronic and lipophilic character of the molecule, thereby influencing its interaction with biological targets.

In the context of antimicrobial activity, the introduction of halogen atoms on the phenyl ring has been shown to enhance the potency of pyrazole derivatives. nih.gov For antitubercular activity, a 3-chlorophenyl substituent at the 3-position of the pyrazole ring has been found to be beneficial. frontiersin.org Furthermore, the derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was identified as the most active scaffold in a series of antimycobacterial pyrazole derivatives. nih.gov

The incorporation of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. In pyrazole derivatives, fluorine substitution has been associated with enhanced biological activities.

Positional Isomer Effects on Pharmacological Profiles

The position of substituents on the phenyl ring can have a profound impact on the pharmacological profile of pyrazole derivatives. While specific studies on the positional isomers of the chloro and fluoro groups in this compound are not detailed in the search results, general principles of medicinal chemistry suggest that altering the substitution pattern from, for example, 2,4-dichloro to 3,4-dichloro can lead to significant changes in activity.

For instance, in a study of pyrazole analogs, para substitution on the phenyl ring improved interaction with peripheral opioid receptors, whereas ortho substitution reduced affinity for another target. This highlights that the spatial arrangement of substituents is crucial for optimal interaction with specific binding sites on target proteins. The relative positions of the chloro and fluoro atoms in the 4- and 2-positions, respectively, in the title compound will dictate a specific conformational preference and electronic distribution that is likely critical for its observed biological activities.

Design Principles for Enhanced Biological Target Engagement

The development of potent and selective this compound derivatives hinges on strategic structural modifications designed to optimize interactions with specific biological targets. The core pyrazole scaffold serves as a versatile platform, with substitutions on the phenyl ring and the pyrazole ring itself playing crucial roles in determining target affinity and specificity.

A key design principle involves the strategic placement of halogen atoms, such as chlorine and fluorine, on the phenyl ring. These substitutions can significantly influence the electronic properties and conformation of the molecule, enhancing its ability to fit into the binding pockets of target proteins. For instance, in the development of androgen receptor (AR) antagonists, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized to explore how different substitutions impact antiproliferative activity in prostate cancer cell lines. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can build a comprehensive model of the pharmacophore. For example, in a series of pyrazole derivatives designed as p53-MDM2 inhibitors, modifications were made to identify compounds with improved antiproliferative activity. nih.gov Although the direct p53-MDM2 inhibitory activity was modest, the studies revealed that specific derivatives exhibited potent anticancer effects against various cell lines, suggesting engagement with other targets. nih.gov Compound 11c from this series, for instance, showed notable antiproliferative activity against five different human cancer cell lines. nih.gov

Another critical design aspect is the addition of other heterocyclic ring systems to the pyrazole core. The synthesis of pyrano[2,3-c]pyrazoles, for example, led to the discovery of compounds with kinase inhibitory properties. dundee.ac.uknih.gov This fusion of ring systems creates a more complex and rigid structure that can achieve specific interactions within the ATP-binding pocket of kinases like AKT2.

The table below summarizes key design principles and the resulting biological activities observed in various derivatives.

| Derivative Class | Structural Modification Principle | Target/Activity Enhancement | Example Compound | Reference |

| Phenyl-pyrazole derivatives | Substitution on the phenyl ring | Enhanced antiproliferative activity | Compound 11c | nih.gov |

| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Modifications to enhance AR antagonism | Improved PSA downregulation and selective inhibition of LNCaP cell growth | Compound 10e | nih.gov |

| Pyrano[2,3-c]pyrazole derivatives | Fusion of pyran and pyrazole rings | Specific kinase inhibition (AKT2/PKBβ) | Compound 4j | dundee.ac.uknih.gov |

| Nitrofuran-containing pyrazoles | Incorporation of a nitrofuran moiety | Potent antibacterial and antifungal activity | Compound 3b | nih.gov |

Biochemical Pathway Modulation and Target Identification

Derivatives of this compound have been shown to modulate several critical biochemical pathways implicated in diseases such as cancer. The identification of the specific molecular targets within these pathways is a crucial step in understanding their mechanism of action and advancing their therapeutic potential.

Biochemical Pathway Modulation:

AKT Signaling Pathway: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated the ability to inhibit the AKT signaling pathway, a key regulator of cell survival, proliferation, and metabolism that is often dysregulated in cancer. nih.gov Compound 4j was identified as an inhibitor of the kinase AKT2 (also known as PKBβ), leading to anti-glioma activity in vitro. dundee.ac.uknih.gov The inhibition of this pathway was confirmed in both 2D cell cultures and 3D neurosphere models of glioblastoma. nih.gov